2-Bromobenzo[d]oxazole-5-thiol
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Overview
Description
2-Bromobenzo[d]oxazole-5-thiol is a heterocyclic compound that contains both sulfur and bromine atoms. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-5-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with bromine and carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]oxazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzoxazole-5-thiol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazole-5-thiol.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Bromobenzo[d]oxazole-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-5-thiol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Benzo[d]thiazole-2-thiol: Similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Benzoxazole-2-thiol: Lacks the bromine atom but shares the benzoxazole core structure.
Uniqueness: 2-Bromobenzo[d]oxazole-5-thiol is unique due to the presence of both bromine and sulfur atoms, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4BrNOS |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H |
InChI Key |
IWGTVMMDJFJGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)N=C(O2)Br |
Origin of Product |
United States |
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